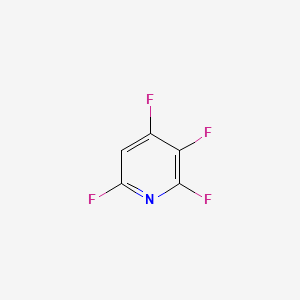

2,3,4,6-Tetrafluoropyridine

Vue d'ensemble

Description

2,3,4,6-Tetrafluoropyridine is a fluorinated pyridine derivative that has been the subject of various synthetic and reaction studies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of four fluorine atoms on the pyridine ring, which significantly alters its chemical reactivity and physical properties compared to non-fluorinated pyridines .

Synthesis Analysis

The synthesis of 2,3,4,6-tetrafluoropyridine has been achieved through a reliable route starting from 3,5-dichlorotrifluoropyridine. Halogen exchange under controlled conditions yields 3-chlorotetrafluoropyridine, which is then hydrodechlorinated using hydrogen over palladium on alumina at high temperatures to produce 2,3,4,6-tetrafluoropyridine . Additionally, nickel complexes have been utilized for the selective synthesis of new 2,4,5,6-tetrafluoropyridines, which complements the established methods for accessing fluorinated pyridines .

Molecular Structure Analysis

The molecular structure of nickel complexes derived from tetrafluoropyridine has been elucidated using X-ray crystallography. The Ni–C distances to the pyridyl ligand and the Ni–C bond length to the methyl group have been determined, providing insight into the coordination environment of the nickel center and the influence of fluorine substituents on the geometry of the complex .

Chemical Reactions Analysis

2,3,4,6-Tetrafluoropyridine and its derivatives participate in a variety of chemical reactions. For instance, the reaction of nickel complexes with CO and MeLi leads to the formation of substituted tetrafluoropyridines . Azido derivatives of tetrafluoropyridine have been shown to undergo thermal decomposition, Staudinger reactions, and 1,3-dipolar cycloadditions, among other transformations . The reactivity of tetrafluoropyridine derivatives with nucleophiles has also been explored, revealing that electron-withdrawing groups facilitate the formation of ring-fused products .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the pyridine ring significantly affects the physical and chemical properties of the molecule. Fluorine's high electronegativity imparts unique reactivity patterns, as seen in the various reactions of tetrafluoropyridine derivatives. The presence of fluorine can also enhance the stability of certain intermediates and influence the acidity of protons adjacent to the fluorinated carbons .

Applications De Recherche Scientifique

Chemical Synthesis

2,3,4,6-Tetrafluoropyridine has been a subject of interest in chemical synthesis, particularly in nucleophilic substitution reactions. Schlosser, Rausis, and Bobbio (2005) demonstrated that 2,4-difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine typically undergo nucleophilic substitution preferentially at the 4-position. However, by introducing a trialkylsilyl group at specific positions, the selectivity of substitution can be altered, offering valuable synthetic control in halopyridine chemistry (Schlosser, Rausis, & Bobbio, 2005). Additionally, Coe and Rees (2000) established a reliable route to 2,3,4,6-tetrafluoropyridine, starting from readily available 3,5-dichlorotrifluoropyridine. This method opens up avenues for obtaining disubstituted trifluoropyridines and their conversion into deazapurine derivatives, which have potential applications in anti-sense nucleosides (Coe & Rees, 2000).

Spectroscopy and Structural Analysis

In the field of spectroscopy and molecular structure analysis, studies have been conducted on the thermodynamic properties and vibrational spectral studies of tetrafluoropyridine derivatives. Selvarani, Balachandran, and Vishwanathan (2014) performed quantum mechanical calculations and provided detailed interpretations of the FT-IR and FT-Raman spectra of these compounds. Their work offers insights into the molecular stability, bonding, and charge transfer within the molecules (Selvarani, Balachandran, & Vishwanathan, 2014). Similarly, Sheu et al. (2015) combined experimental and theoretical approaches to study the vibrational frequencies and electronic excited states of 2,3,5,6-tetrafluoropyridine, revealing structural aspects of the molecule in different electronic states (Sheu et al., 2015).

Macrocyclic Synthesis

Tetrafluoropyridine derivatives have been utilized in the synthesis of macrocyclic compounds. Chambers et al. (2004) reported using 4-alkoxy-tetrafluoropyridine derivatives as building blocks to synthesize macrocyclic ring systems, which were characterized by X-ray crystallography. These macrocycles contain pyridine and poly-ether or amine subunits, highlighting the versatility of tetrafluoropyridine in constructing complex molecular architectures (Chambers et al., 2004).

Fluorinated Pyridine Chemistry

Stammler, Vishnevskiy, Sicking, and Mitzel (2013) grew crystals of 2,3,5,6-tetrafluoropyridine and studied their crystal structures through X-ray diffraction. They provided insights into the charge density distributions and intermolecular interactions in these compounds, comparing them with non-substituted pyridine (Stammler et al., 2013).

Propriétés

IUPAC Name |

2,3,4,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQFPTRRIPJRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382555 | |

| Record name | 2,3,4,6-Tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetrafluoropyridine | |

CAS RN |

3512-13-8 | |

| Record name | 2,3,4,6-Tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of this regioselectivity control in synthesis?

A: This strategy allows for the controlled synthesis of substituted pyridines, which are important building blocks in pharmaceuticals, agrochemicals, and materials science. [] By selectively placing different substituents at specific positions on the pyridine ring, chemists can fine-tune the properties and functionalities of the final molecules.

Q2: Are there any examples of 2,3,4,6-tetrafluoropyridine reacting differently with other metals besides titanium?

A: Yes, research has shown that 2,3,4,6-tetrafluoropyridine reacts with zirconocene complexes, specifically those containing a bis(trimethylsilyl)acetylene (btmsa) ligand. [] Interestingly, while titanium complexes favor C-F bond activation with 2,3,4,6-tetrafluoropyridine, zirconocene complexes predominantly undergo C-H bond activation, leading to the formation of pyridyl complexes with an agostic alkenyl group. []

Q3: How do the different reactivities of titanium and zirconium complexes with 2,3,4,6-tetrafluoropyridine impact synthetic strategies?

A: This difference in reactivity highlights the importance of metal selection in organometallic chemistry. [] Depending on the desired transformation and product, chemists can utilize either titanium or zirconium complexes to achieve C-F or C-H activation, respectively, with 2,3,4,6-tetrafluoropyridine. This expands the synthetic toolbox for modifying this versatile building block and creating a diverse range of substituted pyridine derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.